![molecular formula C9H15BrN4O2 B2875348 Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate CAS No. 2375270-41-8](/img/structure/B2875348.png)
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate
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Description
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a chemical compound . It is also known by its IUPAC name, tert-butyl (2- (4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate .
Synthesis Analysis
The synthesis of similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has been reported . These compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . A similar method could potentially be used for the synthesis of Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate.Scientific Research Applications
Synthetic Chemistry Applications
Carbamate derivatives serve as key intermediates in the synthesis of complex molecules. For example, a study detailed the synthesis and crystallographic analysis of a carbamic acid tert-butyl ester derived from carbazole, emphasizing its utility in constructing non-planar molecular structures with potential applications in organic synthesis and materials science (Kant, Singh, & Agarwal, 2015). Additionally, the preparation of tert-butyl carbamate via a one-pot Curtius rearrangement highlighted an efficient method for protecting amines, a fundamental step in the synthesis of peptides and other nitrogen-containing compounds (Lebel & Leogane, 2005).
Materials Science and Sensory Materials
In the realm of materials science, carbazole derivatives have been synthesized for applications in fluorescent sensory materials. A study on benzothiazole-modified carbazole derivatives showcased their role in forming organogels that emit strong blue light, potentially useful for detecting volatile acid vapors (Sun et al., 2015). Such materials have implications for environmental monitoring and chemical sensing technologies.
properties
IUPAC Name |
tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-6-7(10)12-13-14/h6H,4-5H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVZDLNQRVGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate | |
CAS RN |
2375270-41-8 |
Source
|
Record name | tert-butyl N-[2-(4-bromo-1H-1,2,3-triazol-1-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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